1-Propyl-1,2,3-benzotriazole-5-carbonitrile
Overview
Description
1-Propyl-1,2,3-benzotriazole-5-carbonitrile is an organic compound with the molecular formula C10H10N4. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various fields such as corrosion inhibition and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3-benzotriazole-5-carbonitrile can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
1-Propyl-1,2,3-benzotriazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Propyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the cyano group can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity .
Comparison with Similar Compounds
- 1-Methyl-1,2,3-benzotriazole-5-carbonitrile
- 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile
- 1-Butyl-1,2,3-benzotriazole-5-carbonitrile
Comparison: 1-Propyl-1,2,3-benzotriazole-5-carbonitrile is unique due to its specific propyl group, which influences its physical and chemical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications .
Biological Activity
Overview
1-Propyl-1,2,3-benzotriazole-5-carbonitrile (C10H10N4) is a derivative of benzotriazole, a heterocyclic compound recognized for its diverse applications in medicinal chemistry, materials science, and industrial processes. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive analysis of the biological activity of this compound, including its mechanisms of action, experimental findings, and comparisons with similar compounds.
The biological activity of this compound is primarily attributed to its structural features:
- Benzotriazole Ring : This moiety allows the compound to form coordination complexes with metal ions, which can modulate enzymatic activities and influence various biochemical pathways.
- Cyano Group : The presence of the cyano group facilitates hydrogen bonding and other interactions that enhance the compound's biological efficacy.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5–25 μg/mL |
Escherichia coli | 25 μg/mL |
Bacillus subtilis | 20 μg/mL |
These findings indicate that the compound can inhibit both Gram-positive and Gram-negative bacteria effectively .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have reported that this compound can induce apoptosis in cancer cell lines through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis in tumor cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzotriazole derivatives, including this compound. The results indicated that this compound displayed comparable activity to standard antibiotics against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Study on Anticancer Activity
In another investigation focusing on the anticancer properties of benzotriazole derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines. The study highlighted that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other benzotriazole derivatives:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
1-Methyl-1,2,3-benzotriazole-5-carbonitrile | Moderate | Low |
1-Ethyl-1,2,3-benzotriazole-5-carbonitrile | High | Moderate |
This compound | High | High |
This comparison indicates that the propyl substitution enhances both antimicrobial and anticancer activities relative to other derivatives.
Properties
IUPAC Name |
1-propylbenzotriazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-5-14-10-4-3-8(7-11)6-9(10)12-13-14/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCOKXDIAHJTGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C#N)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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